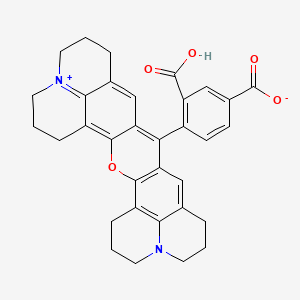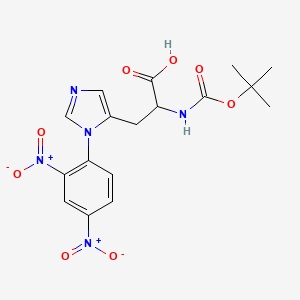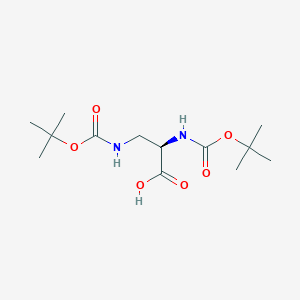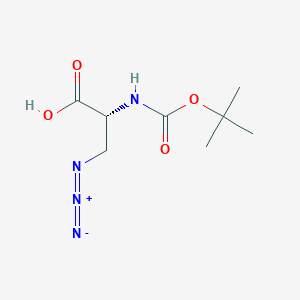
5-carboxy-X-rhodamine
Vue d'ensemble
Description
5-Carboxy-X-rhodamine is a fluorescent dye that is widely used in scientific research. It is a derivative of the naturally occurring xanthene dye rhodamine, which is found in many plants and animals. This compound has a wide range of applications in a variety of scientific fields, including biochemistry, cell biology, and immunology. It is used in a variety of ways, from labeling proteins and DNA to tracking cell movements and measuring enzyme activity.
Applications De Recherche Scientifique
Étiquetage d'oligonucléotides
Le 5-carboxy-X-rhodamine (5-ROX) est utilisé pour l'étiquetage d'oligonucléotides {svg_1} {svg_2} {svg_3}. L'acide carboxylique du 5-ROX est utilisé pour étiqueter les oligonucléotides, qui sont de courtes molécules d'ADN ou d'ARN. Cet étiquetage est crucial dans de nombreuses études de biologie moléculaire, notamment le séquençage de l'ADN et les expériences de puces à ADN.
Séquençage automatique de l'ADN
Le 5-ROX est également utilisé dans les applications de séquençage automatique de l'ADN {svg_4} {svg_5} {svg_6}. Dans ce contexte, le colorant est attaché à un nucléotide, et au fur et à mesure que la séquence d'ADN est déterminée, le colorant émet une couleur de lumière spécifique qui correspond au nucléotide, permettant de déterminer la séquence.
Transfert d'énergie par résonance de fluorescence (FRET)
Le N-succinimidyl ester de this compound (ROX-SE), un dérivé du 5-ROX, est utilisé dans les applications FRET {svg_7}. Le FRET est une technique utilisée pour mesurer la distance entre deux chromophores, et elle est largement utilisée dans l'étude des interactions protéiques.
Applications d'extinction de fluorescence
Le ROX-SE est également utilisé dans les applications d'extinction de fluorescence {svg_8}. L'extinction de fluorescence est un processus qui diminue l'intensité de fluorescence d'une substance donnée, et c'est un outil précieux dans l'étude des structures et des processus biologiques.
Préparation de ddNTP étiquetés par colorant à charge modifiée
Le ROX-SE est utilisé comme réactif d'étiquetage pour la préparation de ddNTP étiquetés par colorant à charge modifiée {svg_9}. Ces ddNTP étiquetés peuvent être utilisés dans le séquençage d'ADN "direct-load".
Synthèse de dérivés de rhodamine divers
Les 5- et 6-carboxy-X-rhodamines sont synthétisées à partir de matières premières peu coûteuses {svg_10}. Les produits isolés sont activés par transformation sélective du groupe acide carboxylique en esters de N-hydroxysuccinimide in situ et ensuite conjugués avec un groupe amino d'une molécule d'intérêt {svg_11}.
Mécanisme D'action
Target of Action
5-Carboxy-X-Rhodamine, also known as 5-ROX, is primarily used for oligonucleotide labeling and automated DNA sequencing applications . It interacts with the amine groups present in these biomolecules .
Mode of Action
5-ROX is an amine-reactive form of carboxy-X-rhodamine . It is used to label DNA and RNA via various methods . The carboxylic acid of 5-ROX is activated and then conjugated with an amino group of a molecule of interest . This results in the formation of 5-ROX derivatized compounds .
Biochemical Pathways
The primary biochemical pathway affected by 5-ROX is the fluorescence resonance energy transfer (FRET) . It acts as a donor molecule in FRET imaging coupled with porphyrins . This allows for the detection and analysis of interactions between biomolecules.
Pharmacokinetics
Its use in oligonucleotide labeling and automated dna sequencing applications suggests that its bioavailability is likely dependent on the properties of the biomolecules it is conjugated with .
Result of Action
The result of 5-ROX’s action is the creation of fluorescently labeled biomolecules . These labeled biomolecules can be detected and analyzed using fluorescence techniques, enabling researchers to study biological processes at a molecular level .
Action Environment
The action of 5-ROX is influenced by environmental factors such as temperature and light exposure. It is recommended to store 5-ROX in a refrigerator between -5 to -30°C and to avoid light exposure to maintain its stability .
Analyse Biochimique
Biochemical Properties
5-Carboxy-X-Rhodamine plays a significant role in biochemical reactions, particularly in the field of molecular biology. It is commonly used as a fluorescent tag in various biological assays due to its strong fluorescence properties . The exact nature of its interactions with enzymes, proteins, and other biomolecules is dependent on the specific application and experimental conditions.
Cellular Effects
The effects of this compound on cells are primarily related to its function as a fluorescent label. It can be used to label various cellular components, allowing for their visualization under a fluorescence microscope. This can provide valuable information about cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind to certain biomolecules and emit fluorescence when excited by light of a specific wavelength . This property is exploited in various biological assays to visualize the location and behavior of the labeled molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the stability of the dye, potential degradation over time, and long-term effects on cellular function are important considerations in experimental design .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the observed effects are dose-dependent. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is not typically involved in metabolic pathways as it is primarily used as a labeling agent. Its interactions with enzymes or cofactors could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely dependent on the specific experimental conditions. It can interact with various transporters or binding proteins, which can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by the molecules it is bound to. It can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of these molecules .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-carboxy-X-rhodamine involves the introduction of a carboxylic acid group at the 5-position of the X-rhodamine molecule. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "X-rhodamine", "Succinic anhydride", "Pyridine", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: X-rhodamine is dissolved in DMF and reacted with succinic anhydride and pyridine to form an intermediate product.", "Step 2: The intermediate product is purified and then hydrolyzed with aqueous HCl to form 5-carboxy-X-rhodamine.", "Step 3: The product is isolated and washed with methanol to remove any impurities.", "Step 4: The product is then neutralized with NaOH to obtain the final product, 5-carboxy-X-rhodamine." ] } | |
Numéro CAS |
198978-94-8 |
Formule moléculaire |
C66H60N4O10 |
Poids moléculaire |
1069.2 g/mol |
Nom IUPAC |
1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid;3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid |
InChI |
InChI=1S/2C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33;36-31(37)20-9-10-21-24(17-20)33(40-32(21)38)25-15-18-5-1-11-34-13-3-7-22(27(18)34)29(25)39-30-23-8-4-14-35-12-2-6-19(28(23)35)16-26(30)33/h2*9-10,15-17H,1-8,11-14H2,(H,36,37) |
Clé InChI |
KLNOCCPJAOCRHF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 |
SMILES canonique |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9 |
Pureté |
97%min |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 5-carboxy-X-rhodamine in the provided research articles?
A1: Across these studies, this compound (5-ROX) is primarily utilized as a fluorescent tag for in vitro and in vivo imaging. Its ability to fluoresce allows researchers to track the distribution and target engagement of various molecules. [, , , , , , ]
Q2: Can you provide an example of how this compound's fluorescence is used to validate target specificity?
A2: In a study investigating fluorocoxib A, a COX-2 inhibitor conjugated to 5-ROX, researchers confirmed target specificity by comparing fluorocoxib A uptake to that of non-targeted this compound dye. Minimal accumulation of the non-targeted dye in COX-2 expressing tissues validated the selective binding of fluorocoxib A. []
Q3: How is this compound employed in the development of activatable photosensitizers?
A3: Researchers have explored the use of this compound (Rox) as a FRET donor in conjunction with a pyropheophorbide (Pyro) acceptor to create caspase-responsive activatable photosensitizers. In this system, Rox fluorescence is initially quenched due to FRET with Pyro. Upon caspase activation, the FRET interaction is disrupted, leading to increased Rox fluorescence, which can be used to monitor apoptosis in real-time. []
Q4: Beyond fluorocoxib A, are there other examples of this compound being used in targeted imaging probes?
A4: Yes, researchers have also developed a dual-modality imaging agent, Tc-99m GRFLTGGTGRLLRIS-GHEG-ECG-K(-5-carboxy-X-rhodamine)-NH2 (GRFLT-ECG-ROX), designed to target the folate receptor commonly overexpressed in tumor cells. This agent incorporates both a radioactive Tc-99m label for SPECT imaging and this compound for fluorescence-guided surgery. []
Q5: Are there any limitations mentioned regarding the use of this compound for in vivo imaging?
A5: While this compound shows promise for in vivo imaging, limitations exist. One study highlighted that only specific 5-ROX and 6-ROX based conjugates, like Fluorocoxib A and B, displayed sufficient metabolic stability for distribution to target tissues in living organisms. [] This suggests that careful structural design and optimization are crucial for successful in vivo applications.
Q6: Does the research discuss any potential alternatives to this compound for fluorescence-based applications?
A6: While the provided articles primarily focus on this compound, one study explored the use of SYBR Green I alongside molecular beacons incorporating this compound. SYBR Green I's fluorescence enhancement upon binding to double-stranded DNA provided a complementary signal for detecting target DNA. [] This highlights the potential for utilizing alternative or complementary fluorescent dyes alongside this compound depending on the specific application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)

